4-Acetoxy-4'-pentylbenzophenone
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Overview
Description
4-Acetoxy-4’-pentylbenzophenone is a benzophenone derivative that has recently gained considerable attention in the field of scientific research. It belongs to the family of ultraviolet (UV) light-absorbing compounds and can be used in the synthesis of different materials. The compound has a linear formula of C20H22O3 and a molecular weight of 310.39 g/mol.
Preparation Methods
The synthesis of 4-Acetoxy-4’-pentylbenzophenone involves several steps. One practical approach is the acetylation of 4’-pentylbenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial production methods may involve more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the need for extensive purification steps, making it more economical for large-scale production .
Chemical Reactions Analysis
4-Acetoxy-4’-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols .
Scientific Research Applications
4-Acetoxy-4’-pentylbenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a UV light-absorbing compound in the synthesis of various materials, including polymers and coatings.
Biology: The compound’s UV-absorbing properties make it useful in biological studies, particularly in the development of UV-protective agents and sunscreens.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for skin conditions.
Industry: It is used in the production of UV-curable resins and coatings, which are essential in various industrial applications, including electronics and automotive industries.
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-pentylbenzophenone involves its ability to absorb UV radiation. This absorption leads to the formation of excited states, which can then undergo various photochemical reactions. The compound’s molecular targets include UV-sensitive molecules and pathways involved in photoprotection . The exact pathways and molecular targets are still under investigation, but its UV-absorbing properties are central to its effects .
Comparison with Similar Compounds
4-Acetoxy-4’-pentylbenzophenone can be compared with other benzophenone derivatives, such as oxybenzone and dioxybenzone. These compounds also have UV-absorbing properties and are used in similar applications, such as sunscreens and UV-protective agents . 4-Acetoxy-4’-pentylbenzophenone is unique due to its specific chemical structure, which may offer distinct advantages in terms of stability and efficacy.
Similar compounds include:
Oxybenzone: Used in sunscreens and other UV-protective products.
Dioxybenzone: Another UV-absorbing compound used in sunscreens.
Benzophenone-3: Commonly used in cosmetics and personal care products for UV protection.
Properties
IUPAC Name |
[4-(4-pentylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-4-5-6-16-7-9-17(10-8-16)20(22)18-11-13-19(14-12-18)23-15(2)21/h7-14H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHWECQLKIHAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641715 |
Source
|
Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-76-0 |
Source
|
Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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